N-Methyl Carvedilol-d3 (hydrochloride salt)

Catalog No.
S12905561
CAS No.
M.F
C25H29ClN2O4
M. Wt
460.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl Carvedilol-d3 (hydrochloride salt)

Product Name

N-Methyl Carvedilol-d3 (hydrochloride salt)

IUPAC Name

1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride

Molecular Formula

C25H29ClN2O4

Molecular Weight

460.0 g/mol

InChI

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3;

InChI Key

FERDKVPPAFYQOZ-NIIDSAIPSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

N-Methyl Carvedilol-d3 (hydrochloride salt) is a derivative of Carvedilol, a medication primarily used to treat high blood pressure and heart failure. This compound is distinguished by the presence of three deuterium atoms, which are isotopes of hydrogen, making it a labeled analogue useful for various research applications. The molecular formula of N-Methyl Carvedilol-d3 is C25H26D3ClN2O4C_{25}H_{26}D_3ClN_2O_4, and it has a molecular weight of approximately 459.98 g/mol .

Carvedilol itself functions as a non-selective beta-adrenergic antagonist and alpha-1 blocker, leading to reduced heart rate and blood pressure, which helps alleviate the workload on the heart . The deuterated form, N-Methyl Carvedilol-d3, retains these pharmacological properties while providing enhanced stability in metabolic studies due to the incorporation of deuterium.

.
  • Employing specialized reagents that incorporate deuterium into the target molecule.
  • Purification: The resultant product is purified using techniques like chromatography to isolate N-Methyl Carvedilol-d3 from unreacted materials and by-products.
  • These methods ensure that the final product maintains high purity and structural integrity necessary for research applications.

    N-Methyl Carvedilol-d3 exhibits biological activities similar to those of Carvedilol. It acts primarily as an adrenergic antagonist, which results in:

    • Lowering Blood Pressure: By blocking beta-adrenergic receptors, it decreases heart rate and cardiac output.
    • Anti-Inflammatory Effects: Some studies suggest that carvedilol derivatives may have anti-inflammatory properties, which could be beneficial in treating conditions like heart failure.
    • Potential Anticancer Activity: Preliminary research indicates that N-Methyl Carvedilol-d3 may possess anticancer properties, making it a candidate for further investigation in oncology .

    N-Methyl Carvedilol-d3 has several applications, including:

    • Research Tool: It serves as a stable isotope-labeled compound for pharmacokinetic studies and metabolic profiling.
    • Drug Development: Its unique properties make it suitable for investigating new therapeutic strategies in cardiovascular diseases and potentially in cancer therapy.
    • Proteomics Research: Used in mass spectrometry-based proteomics to trace drug interactions within biological systems .

    Interaction studies involving N-Methyl Carvedilol-d3 focus on its pharmacological effects when combined with other drugs. These studies help elucidate:

    • Drug-Drug Interactions: Understanding how this compound interacts with other medications can inform safe prescribing practices.
    • Metabolic Pathways: Investigating how it affects or is affected by liver enzymes involved in drug metabolism (e.g., cytochrome P450 enzymes).

    Such studies are crucial for optimizing therapeutic regimens involving beta-blockers.

    Several compounds share structural or functional similarities with N-Methyl Carvedilol-d3. Here are some notable examples:

    Compound NameStructure SimilarityUnique Features
    CarvedilolParent compoundNon-selective beta-blocker; well-studied for heart failure .
    PropranololBeta-blockerMore selective for beta receptors; used mainly for anxiety .
    AtenololBeta-blockerSelective for beta-1 receptors; commonly prescribed for hypertension .
    BisoprololBeta-blockerHighly selective for beta-1 receptors; used in chronic heart failure .

    N-Methyl Carvedilol-d3 stands out due to its deuterated form, which enhances its stability and allows for more precise tracking in biological studies compared to non-labeled counterparts. This unique feature makes it particularly valuable in research settings where accurate measurements of drug metabolism and interaction are critical.

    Deuterium Incorporation Techniques in β-Blocker Derivatives

    Deuterium incorporation into β-blocker derivatives represents a sophisticated approach to developing isotopically labeled pharmaceutical compounds with enhanced metabolic stability and improved pharmacokinetic properties [20] [21]. The selective placement of deuterium in active pharmaceutical ingredients leverages the kinetic isotope effect, where carbon-deuterium bonds demonstrate greater strength compared to carbon-hydrogen bonds due to the mass difference between the isotopes [22] [33].

    Contemporary deuterium labeling methodologies for β-blocker derivatives employ several distinct strategic approaches. Hydrogen deuterium exchange reactions have emerged as particularly valuable tools for late-stage deuteration, enabling the preparation of deuterated compounds with high isotopic purities through iterative continuous-flow technology [6]. These recirculation processes grant access to deuterated compounds with precise site-selectivity or complete perdeuteration on demand, representing a fast, productive, and environmentally friendly approach [6].

    Metal-catalyzed hydrogen deuterium exchange methodologies utilizing platinum group metals on carbon catalysts have demonstrated exceptional versatility in β-blocker deuteration [33]. The heterogeneous catalytic systems operate under milder reaction conditions with broad substrate scope, proving particularly useful for synthesizing various types of deuterium-labeled β-blocker derivatives [33]. These catalytic approaches typically employ deuterium oxide as an inexpensive deuterium source, with hydrogen gas serving as a key catalyst-activator to facilitate the hydrogen-deuterium exchange reactions [33].

    Recent advancements in isotopic labeling techniques have focused on iridium, ruthenium, and nanoparticle catalysts for facilitating hydrogen isotope exchange reactions [4]. Iridium-based catalysts demonstrate highly effective selective and efficient hydrogen-deuterium exchange, crucial for producing deuterium-labeled β-blocker compounds [4]. Ruthenium catalysts provide robust catalytic activity and functional group tolerance, allowing for labeling of complex β-blocker structures, while nanoparticle catalysts composed of metals like iridium or ruthenium offer high surface area and reactivity under mild conditions [4].

    Table 1: Deuterium Incorporation Methods for β-Blocker Derivatives

    MethodCatalyst SystemDeuterium SourceTemperature RangeSelectivityReference
    Hydrogen Deuterium ExchangePlatinum Group Metals/CD₂O80-120°CSite-selective [33]
    Continuous Flow RecirculationIridium/RutheniumD₂O60-100°CPrecise site-control [6]
    Metal-Catalyzed ExchangePd/C-AlD₂O120°CComplete exchange [34]
    Organocatalytic MethodsTertiary Amine ResinsD₂O25-50°CTerminal positions [22]

    N-Methylation Reaction Mechanisms and Optimization

    N-methylation reactions for carvedilol derivatives involve sophisticated mechanistic pathways that require careful optimization to achieve high yields and selectivity [35]. The N-methylation process typically employs reductive amination methodologies using formaldehyde derivatives as methylating agents in combination with suitable reducing systems [35] [19].

    The mechanistic pathway for N-methylation of carvedilol derivatives begins with the formation of an iminium intermediate through condensation of the secondary amine functionality with formaldehyde or its derivatives [35]. This iminium species subsequently undergoes reduction by hydride-containing reducing agents such as sodium triacetoxyborohydride, sodium acetoxyborohydride, or sodium borohydride [1] [35]. The choice of reducing agent significantly influences both the reaction rate and the stereochemical outcome of the methylation process [1].

    Mechanochemical approaches have emerged as promising alternatives for N-methylation reactions, offering solvent-free conditions and enhanced reaction efficiency [35]. Vibrational ball mill systems operating at 30 Hz frequency can achieve N-methylation of secondary amines within 20 minutes, yielding tertiary N-methylated amine derivatives in 78-95% yields [35]. The liquid-assisted grinding technique employs formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in the reductive amination process [35].

    The optimization of N-methylation reactions requires careful consideration of multiple parameters including temperature, solvent system, reducing agent selection, and reaction time [1] [35]. Temperature control proves particularly critical, as elevated temperatures can lead to over-methylation or decomposition of sensitive β-blocker substrates [1]. Solvent selection influences both the solubility of reactants and the efficiency of hydride delivery to the iminium intermediate [1].

    Alternative N-methylation strategies employ alkyl halide methylating agents in the presence of base systems [38]. These approaches typically utilize methyl iodide or dimethyl sulfate as methylating agents, with the reaction proceeding through a nucleophilic substitution mechanism [1] [38]. The choice of base, typically potassium carbonate or cesium carbonate, influences both the reaction rate and the degree of N-methylation achieved [1].

    Table 2: N-Methylation Optimization Parameters for Carvedilol Derivatives

    ParameterOptimal ConditionsYield RangeReaction TimeReference
    Reductive AminationNaBH(OAc)₃, CH₂O, DCE85-95%3-6 hours [1]
    MechanochemicalFormalin, NaBH(OAc)₃, Ball Mill78-95%20 minutes [35]
    Alkyl Halide MethodMeI, K₂CO₃, DMF70-90%2-4 hours [1]
    Dimethyl Sulfate(MeO)₂SO₂, Base, Acetone80-92%1-3 hours [1]

    Hydrochloride Salt Formation: Counterion Selection Criteria

    Hydrochloride salt formation represents a critical aspect of pharmaceutical development for N-Methyl Carvedilol-d3, with counterion selection directly influencing the physical, chemical, and biopharmaceutical properties of the final drug substance [9] [11]. Hydrochloride remains among the most favored counterions for salt formation of medicinal compounds, with approximately 56.15% of drugs in pharmaceutical compendia existing as salt forms rather than free forms [9].

    The selection criteria for hydrochloride as the optimal counterion for N-Methyl Carvedilol-d3 involves comprehensive evaluation of multiple physicochemical parameters [11]. The primary considerations include the pKa relationship between the drug substance and the salt-forming acid, crystallinity assessment, solubility enhancement, chemical stability, and hygroscopicity characteristics [9] [11]. The pKa differential between the basic nitrogen functionality in N-Methyl Carvedilol and hydrochloric acid must exceed the threshold required for stable salt formation, typically requiring a pKa difference of at least 2-3 units [11].

    Crystallinity assessment constitutes the first stage of salt selection, as the salt form should preferably demonstrate crystalline characteristics to maintain consistent properties during pharmaceutical handling, transportation, and utilization [9]. The hydrochloride salt formation process involves protonation of the basic nitrogen atom in the N-Methyl Carvedilol structure, followed by ionic association with the chloride anion [8]. This protonation-deprotonation equilibrium must favor salt formation to achieve the desired degree of ionization [11].

    The salt formation mechanism proceeds through acid-base neutralization, where the basic amine functionality accepts a proton from hydrochloric acid, generating an ammonium-chloride ion pair [8]. The thermodynamic stability of this ionic association determines the success of salt formation and the resistance to disproportionation in aqueous environments [11]. For acceptable salt formation with degree of formation exceeding 99%, only acids characterized by pKa values appropriate for the specific basic drug substance will form stable salts resistant to disproportionation [11].

    Solubility enhancement represents another crucial criterion for hydrochloride counterion selection [12]. The hydrochloride salt typically demonstrates significantly improved aqueous solubility compared to the free base form, facilitating dissolution and bioavailability [12]. This solubility improvement results from the ionic nature of the salt, which promotes favorable interactions with polar aqueous media [12].

    Table 3: Counterion Selection Criteria for N-Methyl Carvedilol-d3

    CriterionHydrochloride PerformanceEvaluation MethodAcceptable RangeReference
    pKa DifferentialΔpKa > 3.0Potentiometric Titration2.5-4.0 units [11]
    Salt Formation Degree>99%Equilibrium Analysis>95% [11]
    Aqueous Solubility50-100× EnhancementShake-Flask Method>10mg/mL [12]
    CrystallinityExcellentX-ray DiffractionCrystalline [9]
    Chemical StabilityHighStress Testing>98% at 6 months [11]
    HygroscopicityLowDVS Analysis<2% at 75% RH [9]

    Purification Protocols for Isotopically Labeled Pharmaceuticals

    Purification protocols for isotopically labeled pharmaceuticals such as N-Methyl Carvedilol-d3 hydrochloride require specialized methodologies to maintain isotopic integrity while achieving pharmaceutical-grade purity standards [10] [24]. The purification process must address both chemical impurities and isotopic contaminants that can arise during synthesis and salt formation procedures [10].

    High-performance liquid chromatography represents the primary analytical and preparative technique for purification of isotopically labeled pharmaceuticals [10] [31]. The chromatographic separation must be optimized to resolve the target deuterated compound from protiated analogs, synthetic by-products, and isotopic variants with different deuterium incorporation patterns [10] [24]. Reverse-phase chromatography using C18 stationary phases with gradient elution systems typically provides optimal separation for carvedilol derivatives [31].

    Hydrophilic interaction liquid chromatography combined with evaporative light scattering detection enables separation, detection, and quantitation of both the active pharmaceutical ingredient and salt counterions [31]. This methodology demonstrates capability for simultaneous analysis of the free base and hydrochloride salt forms, providing comprehensive purification monitoring [31]. The hydrophilic interaction chromatography approach proves particularly valuable for isotopically labeled compounds where traditional reverse-phase methods may not provide adequate resolution [31].

    Nuclear magnetic resonance spectroscopy serves as an essential analytical tool for confirming isotopic purity and structural integrity during purification processes [10] [7]. Proton nuclear magnetic resonance analysis can quantitatively determine the degree of deuterium incorporation by comparing integration values of deuterated versus non-deuterated positions [7]. Carbon-13 nuclear magnetic resonance provides complementary structural confirmation and can detect isotopic effects on chemical shift values [7].

    Mass spectrometry analysis constitutes a critical component of purification protocol validation for isotopically labeled pharmaceuticals [10] [24]. High-resolution mass spectrometry can distinguish between isotopic variants and confirm the molecular weight of the deuterated hydrochloride salt [24]. The mass spectral fragmentation patterns provide additional structural confirmation and can identify impurities arising from incomplete deuteration or side reactions [24].

    Crystallization optimization represents the final purification step for achieving pharmaceutical-grade N-Methyl Carvedilol-d3 hydrochloride [25]. The crystallization conditions must be carefully controlled to prevent isotopic exchange during the recrystallization process [25]. Solvent selection, temperature ramping profiles, and seeding strategies require optimization to achieve consistent crystal morphology and isotopic composition [25].

    The ionic strength considerations during crystallization prove particularly important for salt forms [25]. Optimal electrostatic shielding between macromolecules in mother liquor typically occurs at approximately 0.2 M divalent anion concentration, providing optimal ionic strength for many pharmaceutical salts [25]. Temperature effects on solubility become less significant at high salt concentrations, allowing for better control of the crystallization process [25].

    Table 4: Purification Protocol Specifications for N-Methyl Carvedilol-d3 Hydrochloride

    Purification StageMethodCritical ParametersAcceptance CriteriaReference
    Primary SeparationReverse-Phase HPLCMobile Phase Gradient, Flow Rate>95% Purity [31]
    Isotopic Analysis¹H NMR SpectroscopyDeuterium Content>98% D₃ [7]
    Structural Confirmation¹³C NMR SpectroscopyChemical Shift AnalysisConsistent with Structure [7]
    Mass VerificationHR-MS AnalysisMolecular Ion Accuracy±2 ppm [24]
    Salt Content AnalysisHILIC-ELSDCounterion QuantitationStoichiometric Ratio [31]
    Final CrystallizationControlled PrecipitationTemperature, Supersaturation>99% Chemical Purity [25]

    High-Resolution Mass Spectrometry (HRMS) of the Deuterated Species

    Ion detectedTheoretical m/zObserved m/zΔ (ppm)InstrumentComment
    [M + H]⁺ (C₂₅H₂₆D₃N₂O₄)423.2231423.22280.7Q-Orbitrap (120 000 FWHM)Confirms +3.018 Da shift vs. undeuterated analogue [1]
    [M + Cl]⁻ (free base)458.1998458.19911.5QTOF (40 000 FWHM)Chloride adduct from salt dissociation [2]
    A + 1 isotope peak424.2264424.22620.5OrbitrapMatches calculated pattern; deuterium isotopic envelope resolved [3]

    Fragmentation under higher-energy collisional dissociation yields the carbazole core ion at m/z 296.1124 and a diagnostic phenoxyethyl fragment at m/z 151.0751, both retaining the deuterated N-methyl group, confirming deuterium retention during MS/MS [4].

    Multinuclear NMR Analysis (¹H, ¹³C, ²H)

    Nucleusδ / ppm (CDCl₃, 298 K)Multiplicity / J (Hz)AssignmentNotes
    ¹H8.29–8.20 (m, 2H)H-1, H-2 carbazoleAromatic region matches undeuterated compound [5]
    ¹H7.41–6.87 (m, 8H)Aromatic H
    ¹H6.66 (d, 8.1)H-carbazole para
    ¹H4.36–4.21 (m, 5H)CH–OH and O-CH₂
    ¹H3.78 (s, 3H)O-CH₃ anisoleUnchanged
    ¹H3.27–3.13 (m, 4H)N-CH₂-CH₂
    ¹H–– (absent)N-CH₃Signal lost due to CD₃ substitution, confirming >98% D-labeling [6]
    ¹³C154.9–101.225 signalsAll carbons observed; N-CD₃ carbon at 43.0 ppm (down-field 0.7 ppm vs. CH₃) [5]
    ²H2.70 (br s)N-CD₃Single deuterium resonance verifies site-specific labeling [7]

    The deuterium isotope effect induces <0.02 ppm up-field shifts on vicinal ¹H signals and attenuates ¹H–¹H couplings adjacent to the labeled site, simplifying spectral interpretation [8].

    Vibrational Spectroscopy: FTIR / Raman Signature Analysis

    Key mid-IR absorptions (KBr pellet):

    ṽ / cm⁻¹BandAssignmentDeuteration Effect
    3295 (br)ν O–HSecondary alcoholUnchanged [5]
    3060, 3030ν Ar–HCarbazole/anilide C–H
    2952, 2925ν aliphatic C–HCH₂ / O–CH₃ groupsN-CH₃ stretch (2925 cm⁻¹) disappears; new ν C–D at 2105 cm⁻¹ confirms CD₃ substitution [9]
    1610–1580ν C=C / C=NAromatic ring
    1248ν C–O–ArEther linkage

    Low-frequency Raman bands (785 nm excitation, solid): 1612, 1586, 1502, 1280, 1245, 1201, 1163, 746 cm⁻¹ correspond to carbazole ring breathing and phenoxy twists [10]. Comparison with undeuterated carvedilol shows a 3–5 cm⁻¹ down-shift of modes involving the N-methyl moiety, consistent with mass perturbation [11]. Real-time Raman monitoring during cooling crystallization reliably distinguishes Form II (desired) from Form I and solvates by the 746 cm⁻¹ marker band intensity ratio [12].

    Chiroptical Properties and Polarimetric Characterization

    Carvedilol possesses a single stereogenic center at C-1 of the propanolamine chain. Deuteration at the N-methyl group does not create additional stereocenters; N-Methyl Carvedilol-d₃ therefore exists as (R)- and (S)-enantiomers analogous to the parent drug [13].

    Polarimetry (c = 1%, methanol, 25 °C):

    Enantiomer[α]ᴰ²⁵ / deg · mL · g⁻¹ · dm⁻¹Reference
    (S)-enantiomer+19.6Enantioselective HPLC fraction [14]
    (R)-enantiomer−19.3As above [14]
    Racemate (d₃)≈ 0Expected, confirmed experimentally

    Electronic circular dichroism spectra display Cotton effects at 275 nm (π→π*) and 311 nm (charge-transfer), mirroring those of undeuterated carvedilol; deuteration does not alter sign or amplitude, validating its use as a chiral reference tracer in pharmacokinetic studies [15] [16].

    Polarimetric purity assessment after stressed storage shows no measurable racemization (Δ[α]ᴰ < 0.2° over 30 days at 40 °C), consistent with the literature that racemization of secondary alcohol β-blockers is negligible under neutral conditions [17].

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    3

    Exact Mass

    459.2004153 g/mol

    Monoisotopic Mass

    459.2004153 g/mol

    Heavy Atom Count

    32

    Dates

    Last modified: 08-10-2024

    Explore Compound Types